molecular formula C13H13NO2 B1218863 4-(3,4-Dimethoxyphenyl)pyridine

4-(3,4-Dimethoxyphenyl)pyridine

Cat. No. B1218863
M. Wt: 215.25 g/mol
InChI Key: VQSAZLNDWODBDE-UHFFFAOYSA-N
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Patent
US04302462

Procedure details

The intermediate 4-(3,4-dimethoxyphenyl)pyridine and its isomeric 3-(3,4-dimethoxyphenyl)pyridine and 2-(3,4-dimethoxyphenyl)pyridine were prepared as follows. To a stirred mixture cooled in an ice-salt bath and containing 200 g. of 4-aminoveratrole, 400 ml. of concentrated hydrochloric acid and 100 ml. of water was added a solution containing 102 g. of sodium nitrite in 180 ml. of water over a two hour period, while maintaining a reaction temperature below 5° C. during this addition. The reaction mixture was stirred further for an additional fifteen minutes and then added slowly over a period of about two and one-half hours to 2 l. of stirred pyridine preheated to 40° C., keeping the internal temperature between 45°-55° C. The mixture was then heated on A steam bath for one hour, allowed to stand at room temperature overnight (about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath. To the residue was added 400 ml. of concentrated hydrochloric acid and 600 ml. of water and the mixture was slurried well. The mixture was extracted with three 600 ml. portions of chloroform. The aqueous layer was treated with decolorizing charcoal and filtered. The filtrate was made basic by adding aqueous ammonia and the oily product that separated was extracted with chloroform. The chloroform was distilled off in vacuo to yield 165.7 g. of an oily product, which consisted of a mixture of the three isomeric 4-, 3-, and 2-(3,4-dimethoxyphenyl)pyridines. These three isomers were separated by chromatography using 2 kg. of silica gel column set in a 2 l. sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether alone and than 2% methanol in ether. Evaporation of the ether eluate yielded 67.8 g. of 2-(3,4-dimethoxyphenyl)pyridine, m.p. 76°- 78° C. Evaporation of the 2% methanol-in-ether eluate yielded a mixture of the 3- and 4-isomers, 45.6 g., as a semi-solid, which was crystallized from ether to produce 24.8 g. of 4-(3,4-dimethoxyphenyl)pyridine, m.p. 101°-103° C. The mother liquor was combined with another faction which contained a mixture of 30.8 g. of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above. There was then obtained another 15 g. of the 2-isomer and the remaining mixture, predominantly the 3-isomer, was dissolved in 6N HCl, 300 ml., and the solution treated with decolorizing charcoal. The filtrate was concentrated on a rotary-evaporator to yield a greenish residue, which was recrystallized from isopropyl alcohol to produce 33 g. of 3-(3,4-dimethoxyphenyl)pyridine hydrochloride, m.p. 198°-200° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-(3,4-dimethoxyphenyl)pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
3-(3,4-dimethoxyphenyl)pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
NC1C=C(OC)C(OC)=CC=1.N([O-])=O.[Na+].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][N:27]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25].[CH3:32][O:33][C:34]1[CH:35]=[C:36]([C:42]2[CH:47]=[CH:46][N:45]=[CH:44][CH:43]=2)[CH:37]=[CH:38][C:39]=1[O:40][CH3:41].C.Cl.[CH3:50][O:51][C:52]1[CH:53]=[C:54]([C:60]2[CH:61]=[N:62][CH:63]=[CH:64][CH:65]=2)[CH:55]=[CH:56][C:57]=1[O:58][CH3:59]>Cl.N1C=CC=CC=1.O>[CH3:32][O:33][C:34]1[CH:35]=[C:36]([C:42]2[CH:47]=[CH:46][N:45]=[CH:44][CH:43]=2)[CH:37]=[CH:38][C:39]=1[O:40][CH3:41].[CH3:50][O:51][C:52]1[CH:53]=[C:54]([C:60]2[CH:61]=[N:62][CH:63]=[CH:64][CH:65]=2)[CH:55]=[CH:56][C:57]=1[O:58][CH3:59].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][N:27]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=CC1)OC)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Eight
Name
2-(3,4-dimethoxyphenyl)pyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=NC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=CC=NC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Twelve
Name
3-(3,4-dimethoxyphenyl)pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1OC)C=1C=NC=CC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred further for an additional fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred mixture cooled in an ice-salt bath
ADDITION
Type
ADDITION
Details
containing 200 g
ADDITION
Type
ADDITION
Details
containing 102 g
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature below 5° C.
ADDITION
Type
ADDITION
Details
during this addition
ADDITION
Type
ADDITION
Details
added slowly over a period of about two and one-half hours to 2 l
CUSTOM
Type
CUSTOM
Details
preheated to 40° C.
CUSTOM
Type
CUSTOM
Details
between 45°-55° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated on A steam bath for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
(about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath
ADDITION
Type
ADDITION
Details
To the residue was added 400 ml
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 600 ml
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
by adding aqueous ammonia
CUSTOM
Type
CUSTOM
Details
the oily product that separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 165.7 g
CUSTOM
Type
CUSTOM
Details
These three isomers were separated by chromatography
CUSTOM
Type
CUSTOM
Details
sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
eluate yielded 67.8 g
CUSTOM
Type
CUSTOM
Details
Evaporation of the 2% methanol-in-ether
CUSTOM
Type
CUSTOM
Details
eluate yielded
ADDITION
Type
ADDITION
Details
a mixture of the 3- and 4-isomers, 45.6 g
CUSTOM
Type
CUSTOM
Details
, as a semi-solid, which was crystallized from ether
CUSTOM
Type
CUSTOM
Details
to produce 24.8 g
ADDITION
Type
ADDITION
Details
a mixture of 30.8 g
CUSTOM
Type
CUSTOM
Details
of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above
CUSTOM
Type
CUSTOM
Details
There was then obtained another 15 g
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary-evaporator
CUSTOM
Type
CUSTOM
Details
to yield a greenish residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to produce 33 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=CC=NC=C1
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=1C=NC=CC1
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04302462

Procedure details

The intermediate 4-(3,4-dimethoxyphenyl)pyridine and its isomeric 3-(3,4-dimethoxyphenyl)pyridine and 2-(3,4-dimethoxyphenyl)pyridine were prepared as follows. To a stirred mixture cooled in an ice-salt bath and containing 200 g. of 4-aminoveratrole, 400 ml. of concentrated hydrochloric acid and 100 ml. of water was added a solution containing 102 g. of sodium nitrite in 180 ml. of water over a two hour period, while maintaining a reaction temperature below 5° C. during this addition. The reaction mixture was stirred further for an additional fifteen minutes and then added slowly over a period of about two and one-half hours to 2 l. of stirred pyridine preheated to 40° C., keeping the internal temperature between 45°-55° C. The mixture was then heated on A steam bath for one hour, allowed to stand at room temperature overnight (about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath. To the residue was added 400 ml. of concentrated hydrochloric acid and 600 ml. of water and the mixture was slurried well. The mixture was extracted with three 600 ml. portions of chloroform. The aqueous layer was treated with decolorizing charcoal and filtered. The filtrate was made basic by adding aqueous ammonia and the oily product that separated was extracted with chloroform. The chloroform was distilled off in vacuo to yield 165.7 g. of an oily product, which consisted of a mixture of the three isomeric 4-, 3-, and 2-(3,4-dimethoxyphenyl)pyridines. These three isomers were separated by chromatography using 2 kg. of silica gel column set in a 2 l. sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether alone and than 2% methanol in ether. Evaporation of the ether eluate yielded 67.8 g. of 2-(3,4-dimethoxyphenyl)pyridine, m.p. 76°- 78° C. Evaporation of the 2% methanol-in-ether eluate yielded a mixture of the 3- and 4-isomers, 45.6 g., as a semi-solid, which was crystallized from ether to produce 24.8 g. of 4-(3,4-dimethoxyphenyl)pyridine, m.p. 101°-103° C. The mother liquor was combined with another faction which contained a mixture of 30.8 g. of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above. There was then obtained another 15 g. of the 2-isomer and the remaining mixture, predominantly the 3-isomer, was dissolved in 6N HCl, 300 ml., and the solution treated with decolorizing charcoal. The filtrate was concentrated on a rotary-evaporator to yield a greenish residue, which was recrystallized from isopropyl alcohol to produce 33 g. of 3-(3,4-dimethoxyphenyl)pyridine hydrochloride, m.p. 198°-200° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-(3,4-dimethoxyphenyl)pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
3-(3,4-dimethoxyphenyl)pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
NC1C=C(OC)C(OC)=CC=1.N([O-])=O.[Na+].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][N:27]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25].[CH3:32][O:33][C:34]1[CH:35]=[C:36]([C:42]2[CH:47]=[CH:46][N:45]=[CH:44][CH:43]=2)[CH:37]=[CH:38][C:39]=1[O:40][CH3:41].C.Cl.[CH3:50][O:51][C:52]1[CH:53]=[C:54]([C:60]2[CH:61]=[N:62][CH:63]=[CH:64][CH:65]=2)[CH:55]=[CH:56][C:57]=1[O:58][CH3:59]>Cl.N1C=CC=CC=1.O>[CH3:32][O:33][C:34]1[CH:35]=[C:36]([C:42]2[CH:47]=[CH:46][N:45]=[CH:44][CH:43]=2)[CH:37]=[CH:38][C:39]=1[O:40][CH3:41].[CH3:50][O:51][C:52]1[CH:53]=[C:54]([C:60]2[CH:61]=[N:62][CH:63]=[CH:64][CH:65]=2)[CH:55]=[CH:56][C:57]=1[O:58][CH3:59].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][N:27]=2)[CH:21]=[CH:22][C:23]=1[O:24][CH3:25] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=CC1)OC)OC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Eight
Name
2-(3,4-dimethoxyphenyl)pyridines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=NC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1=CC=NC=C1
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Twelve
Name
3-(3,4-dimethoxyphenyl)pyridine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC=1C=C(C=CC1OC)C=1C=NC=CC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred further for an additional fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a stirred mixture cooled in an ice-salt bath
ADDITION
Type
ADDITION
Details
containing 200 g
ADDITION
Type
ADDITION
Details
containing 102 g
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a reaction temperature below 5° C.
ADDITION
Type
ADDITION
Details
during this addition
ADDITION
Type
ADDITION
Details
added slowly over a period of about two and one-half hours to 2 l
CUSTOM
Type
CUSTOM
Details
preheated to 40° C.
CUSTOM
Type
CUSTOM
Details
between 45°-55° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated on A steam bath for one hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
(about fifteen hours) and then the solvent was distilled off in vacuo on a steam bath
ADDITION
Type
ADDITION
Details
To the residue was added 400 ml
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 600 ml
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with decolorizing charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
by adding aqueous ammonia
CUSTOM
Type
CUSTOM
Details
the oily product that separated
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
to yield 165.7 g
CUSTOM
Type
CUSTOM
Details
These three isomers were separated by chromatography
CUSTOM
Type
CUSTOM
Details
sintered glass funnel successively using by volume 1:1 n-hexane-ether, ether
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
eluate yielded 67.8 g
CUSTOM
Type
CUSTOM
Details
Evaporation of the 2% methanol-in-ether
CUSTOM
Type
CUSTOM
Details
eluate yielded
ADDITION
Type
ADDITION
Details
a mixture of the 3- and 4-isomers, 45.6 g
CUSTOM
Type
CUSTOM
Details
, as a semi-solid, which was crystallized from ether
CUSTOM
Type
CUSTOM
Details
to produce 24.8 g
ADDITION
Type
ADDITION
Details
a mixture of 30.8 g
CUSTOM
Type
CUSTOM
Details
of the 2-, 3-, and 4-isomers as a red oil and the mixture was rechromatographed as above
CUSTOM
Type
CUSTOM
Details
There was then obtained another 15 g
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary-evaporator
CUSTOM
Type
CUSTOM
Details
to yield a greenish residue, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
to produce 33 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=CC=NC=C1
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=1C=NC=CC1
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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